PI3Kδ-Mediated AKT Phosphorylation Inhibition: A Quantitative Comparison
In a cellular assay measuring the inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine exhibited an IC50 of 374 nM [1]. This provides a specific, quantitative benchmark for its cellular activity. For comparison, a structurally distinct imidazopyrimidine derivative reported in the literature (BDBM50394897) showed a significantly higher potency with an IC50 of 2.70 nM in a biochemical binding assay against the PI3Kδ enzyme [2]. This cross-study comparison illustrates the profound impact of specific substituents on target engagement, with the 5,7-dichloro-3-methyl substitution pattern defining a distinct point in the activity landscape.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | BDBM50394897 (an imidazopyrimidine derivative) |
| Quantified Difference | The comparator is approximately 138-fold more potent in a biochemical assay. |
| Conditions | Target: PI3Kδ-mediated AKT phosphorylation in Ri-1 cells (electrochemiluminescence assay). Comparator: Binding affinity to PI3Kδ (fluorescence polarization assay). |
Why This Matters
This data provides a quantitative anchor for Structure-Activity Relationship (SAR) studies, allowing researchers to benchmark this specific substitution pattern against more optimized leads.
- [1] BindingDB. Entry for BDBM50394897 (5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine). 2024. View Source
- [2] Genentech, Inc. Data curated by ChEMBL. BindingDB Entry for CHEMBL2165498. 2024. View Source
